Brassicoside

Description

Properties

CAS No. |

17331-29-2 |

|---|---|

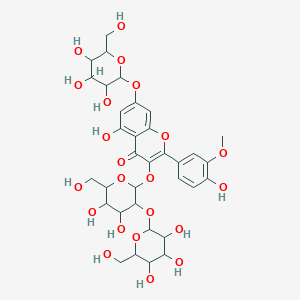

Molecular Formula |

C34H42O22 |

Molecular Weight |

802.7 g/mol |

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C34H42O22/c1-49-14-4-10(2-3-12(14)38)29-30(23(43)19-13(39)5-11(6-15(19)51-29)50-32-27(47)24(44)20(40)16(7-35)52-32)55-34-31(26(46)22(42)18(9-37)54-34)56-33-28(48)25(45)21(41)17(8-36)53-33/h2-6,16-18,20-22,24-28,31-42,44-48H,7-9H2,1H3 |

InChI Key |

GFXVHGLRIICEQY-HPNWUOEDSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |

melting_point |

209-212°C |

physical_description |

Solid |

Origin of Product |

United States |

Occurrence and Distribution of Brassicoside in Botanical Systems

Taxonomical Distribution within Brassica Species and Related Genera

Brassicoside, chemically identified as Isorhamnetin-3-O-sophoroside-7-O-β-d-glucoside, has been detected in members of the Brassica genus. Its presence has been confirmed in Brassica napus (rapeseed or canola). While the broader class of isorhamnetin (B1672294) glycosides is known to be distributed across various plant families, the specific presence of this compound appears more restricted.

Further research into related genera within the Brassicaceae family is necessary to fully map the taxonomical boundaries of this compound occurrence. The study of flavonoid biosynthesis pathways across these genera may offer clues to the genetic basis for its production.

Quantitative and Qualitative Detection in Specific Plant Varieties

Detailed analyses have confirmed the presence of this compound in specific plant varieties, though quantitative data remains limited in publicly available research.

Brassica napus (Rapeseed/Canola): This species is a confirmed source of this compound. foodb.canih.gov While its presence is established, comprehensive quantitative studies detailing the exact concentrations in various rapeseed cultivars are not readily available. The focus of many phytochemical analyses in Brassica napus has been on other compounds like glucosinolates and phenolic acids.

Brassica oleracea var. italica (Broccoli): Currently, there is a lack of specific scientific literature confirming the presence and quantity of this compound in Brassica oleracea var. italica. While broccoli is known to contain a variety of flavonoids, including quercetin (B1663063) and kaempferol (B1673270) derivatives, the specific glycoside this compound has not been explicitly identified in this variety in the reviewed studies. Further targeted analysis of broccoli extracts is required to determine its presence or absence.

Intra-Plant Localization: Tissue and Organ-Specific Accumulation Patterns

The distribution of flavonoids and their glycosides within a plant is often not uniform, with accumulation occurring in specific tissues and organs. For Brassica napus, studies on the localization of flavonoids, in general, indicate that these compounds are primarily found in the cotyledons of the seeds. Research on the tissue-specific distribution of secondary metabolites in rapeseed has shown that while compounds like glucosinolates are more evenly distributed, flavonoids can have more localized accumulation patterns. plos.org

Specific data on the intra-plant localization of this compound itself is scarce. However, based on the general distribution patterns of related flavonoid glycosides in Brassica species, it is plausible that this compound concentration is highest in the seeds and young seedlings, which are critical stages for plant defense and development. Further research involving the analysis of different plant parts (roots, stems, leaves, flowers, and seeds) is needed to determine the precise tissue and organ-specific accumulation patterns of this compound.

Developmental Stage-Dependent and Environmental Factor-Induced Variation in this compound Content

The concentration of secondary metabolites in plants, including flavonoid glycosides like this compound, is dynamic and can be significantly influenced by the plant's developmental stage and external environmental conditions.

Flavonoid biosynthesis is a highly regulated process, and the accumulation of these compounds can vary throughout the plant's life cycle. In many Brassica species, the highest concentrations of defensive compounds are found in the early growth stages, such as sprouts and seedlings, to protect the young plant from herbivores and pathogens. It is therefore hypothesized that this compound content may be highest in the juvenile stages of Brassica napus and Spinacia oleracea.

Biosynthesis and Metabolic Pathways of Brassicoside

Identification of Precursor Compounds and Initial Enzymatic Steps in Flavonoid-7-O-Glycoside Formation

The biosynthesis of flavonoid glycosides, such as Brassicoside, begins with the general phenylpropanoid pathway. This foundational pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into p-Coumaroyl CoA. mdpi.com This molecule serves as a critical precursor for a wide array of secondary metabolites, including flavonoids. mdpi.com

The formation of the flavonoid skeleton is initiated by the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of p-Coumaroyl CoA with three molecules of malonyl-CoA to form a chalcone intermediate. Subsequently, chalcone isomerase (CHI) facilitates the cyclization of the chalcone into a flavanone (B1672756), a central intermediate in flavonoid biosynthesis. karger.com Naringenin (B18129) is a common flavanone that serves as a precursor for various flavonoid classes.

A pivotal and often initial step in the modification of the flavonoid aglycone is glycosylation, particularly at the 7-hydroxyl (7-OH) position. oup.com This reaction, known as 7-O-glycosylation, is catalyzed by enzymes called UDP-glycosyltransferases (UGTs). mdpi.comfrontiersin.org These enzymes transfer a sugar moiety, typically glucose from the activated sugar donor UDP-glucose, to the 7-OH group of the flavonoid aglycone. mdpi.comacs.org This initial glycosylation is an essential step that precedes the synthesis of more complex flavonoid disaccharides. oup.com The resulting flavonoid-7-O-glycosides exhibit increased water solubility and stability compared to their aglycone counterparts. mdpi.com

| Precursor Compound | Description |

| Phenylalanine | An amino acid that serves as the initial precursor for the phenylpropanoid pathway. mdpi.com |

| p-Coumaroyl CoA | A key intermediate derived from phenylalanine, which enters the flavonoid biosynthetic pathway. mdpi.com |

| Malonyl-CoA | A three-carbon molecule that condenses with p-Coumaroyl CoA to form the chalcone backbone. |

| Flavonoid Aglycones | The core non-sugar flavonoid structure (e.g., naringenin, quercetin (B1663063), isorhamnetin) that undergoes glycosylation. frontiersin.org |

| UDP-sugars | Activated sugar donors, with UDP-glucose being the most common for the initial glycosylation step. mdpi.comacs.org |

Elucidation of Key Enzymatic Transformations and Metabolic Intermediates Specific to this compound

This compound is chemically identified as isorhamnetin-3-O-sophoroside-7-O-β-D-glucoside. researchgate.net Its biosynthesis involves a series of specific enzymatic modifications to the flavonoid core, leading to its unique structure. The aglycone of this compound is isorhamnetin (B1672294), which is a methylated derivative of quercetin.

The biosynthetic route from the common flavonoid precursor naringenin to isorhamnetin proceeds through several intermediates. Naringenin is first converted to dihydrokaempferol, which is then hydroxylated to form dihydroquercetin. Dehydrogenation of dihydroquercetin yields quercetin. The final step in the formation of the aglycone is the methylation of the 3'-hydroxyl group of quercetin by an O-methyltransferase (OMT) to produce isorhamnetin.

Following the synthesis of the isorhamnetin aglycone, a sequential glycosylation process occurs:

7-O-glucosylation : An initial glucosylation event occurs at the 7-hydroxyl position, catalyzed by a flavonoid 7-O-glucosyltransferase (7GlcT), to form isorhamnetin-7-O-glucoside. oup.com

3-O-glycosylation : Subsequent glycosylation takes place at the 3-hydroxyl position. This involves the addition of a sophoroside moiety, which is a disaccharide of two glucose molecules linked by a β-1,2 bond. This is likely a two-step process involving two distinct glucosyltransferases. The first adds a glucose to the 3-OH group, and the second attaches another glucose to the first via a 1→2 linkage.

The key metabolic intermediates in the final stages of this compound assembly are therefore:

Quercetin

Isorhamnetin

Isorhamnetin-7-O-glucoside

Isorhamnetin-3-O-glucoside-7-O-glucoside

The assembly of this compound is dependent on the coordinated action of several classes of enzymes, with UDP-glycosyltransferases (UGTs) playing a central role. mdpi.com UGTs belong to the large glycosyltransferase family 1 (GT1) and are responsible for attaching sugar residues from nucleotide sugars to flavonoids, thereby generating the vast diversity of flavonoid glycosides found in nature. mdpi.com

Key Enzymes in this compound Biosynthesis:

| Enzyme Class | Specific Function in this compound Pathway | Research Findings |

| O-methyltransferase (OMT) | Catalyzes the conversion of quercetin to isorhamnetin by adding a methyl group to the 3'-OH position. | OMTs are known to be key tailoring enzymes in flavonoid biosynthesis, creating structural diversity. |

| Flavonoid 7-O-glucosyltransferase (7GlcT) | Transfers a glucose molecule from UDP-glucose to the 7-OH group of isorhamnetin. | In tea plants, the enzyme CsUGT75L12 specifically glucosylates the 7-OH position of flavonoids. acs.org Similarly, several 7GlcTs have been identified in citrus that catalyze this initial, crucial glycosylation step. oup.com |

| Flavonoid 3-O-glucosyltransferase (3GT) | Adds the first glucose of the sophoroside chain to the 3-OH group of isorhamnetin-7-O-glucoside. | UGTs with 3-O-glycosylation activity are well-characterized in many plants. For example, highly promiscuous O-glycosyltransferases from Carthamus tinctorius can add glucose to the 3-OH position of various flavonoids. mdpi.com |

| Glucoside (1→2) glucosyltransferase | Attaches the second glucose molecule to the 3-O-linked glucose via a β-1,2 linkage to complete the sophoroside moiety. | Enzymes that catalyze the formation of disaccharides on flavonoids have been identified, such as the 7-O-glucoside(1→2)rhamnosyltransferase found in tea plants, which demonstrates the principle of sequential glycosylation by different UGTs. acs.org |

Regulation of Metabolic Flux within Plant Specialized Metabolite Networks

The production of this compound is tightly regulated within the complex web of plant metabolic networks. The metabolic flux towards this compound is controlled at multiple levels, from the expression of biosynthetic genes to the availability of precursors from primary metabolism.

Transcriptional regulation is a primary control mechanism. The expression of genes encoding the enzymes of the flavonoid pathway, including chalcone synthase (CHS), dihydroflavonol 4-reductase (DFR), and various UGTs, is often coordinately controlled by transcription factors. mdpi.com Key families of transcription factors, such as MYB and bHLH, are known to act as master regulators of the flavonoid biosynthetic pathway. mdpi.commdpi.com

Environmental and developmental cues significantly influence this regulation. Abiotic stresses like high-intensity light, drought, and salinity can trigger signaling cascades that lead to the enhanced expression of these transcription factors and, consequently, an increased accumulation of secondary metabolites as a defense mechanism. mdpi.commdpi.com For instance, studies on rapeseed (Brassica napus), a known source of this compound, have shown that high light stress induces a significant upregulation of genes involved in anthocyanin and jasmonic acid (JA) biosynthesis. mdpi.comnih.gov Phytohormones such as JA, salicylic (B10762653) acid (SA), and abscisic acid (ABA) are crucial signaling molecules that mediate these stress responses and can modulate the metabolic flux towards specific classes of flavonoids. unirioja.esnih.govwalshmedicalmedia.com

Comparative Analysis of this compound Biosynthetic Pathways Across Diverse Plant Lineages

This compound and structurally related flavonoid glycosides are found in various plant species, indicating a widespread but variably evolved biosynthetic capacity. This compound has been identified in plants from different families, including Brassicaceae (e.g., Brassica napus) and Theaceae (e.g., Camellia vietnamensis). researchgate.netmdpi.com

A comparative analysis reveals that while the core flavonoid biosynthetic pathway is highly conserved across plant lineages, the "tailoring" enzymes that create the final specialized structures are diverse and often species-specific. oup.commdpi.com The evolution of large enzyme families, particularly the UGTs and OMTs, through gene duplication and functional divergence is the primary driver of the chemical diversity of flavonoid glycosides observed in nature.

Different plant lineages may employ homologous but distinct enzymes to catalyze the same reaction, or they may have evolved unique enzymes to produce novel structures. For example, while the 7-O-glycosylation of flavonoids is a common step, the specific UGTs responsible can vary significantly between species like citrus and tea, showing differences in substrate specificity and catalytic efficiency. oup.comacs.org By comparing the biosynthetic gene clusters (BGCs) responsible for flavonoid metabolism in different plants, researchers can trace the evolutionary history of these pathways and understand how different species have adapted their chemical defenses. researchgate.netrsc.org This comparative approach highlights both the conserved nature of the fundamental pathway and the evolutionary plasticity that gives rise to specialized metabolites like this compound.

Interconnections and Cross-Talk with Other Secondary Metabolic Pathways in Plants

The biosynthetic pathway of this compound is not an isolated process but is intricately interconnected with other metabolic pathways. This "crosstalk" occurs through shared precursors, common regulatory networks, and interacting signaling molecules, ensuring that the plant can coordinate its metabolic responses to various internal and external stimuli. mdpi.comunirioja.es

Key Interconnections:

Phenylpropanoid Pathway : This is a major hub of secondary metabolism. The precursor p-Coumaroyl CoA, essential for flavonoid synthesis, is also a branch point for the biosynthesis of other important compounds like lignins, stilbenes, and coumarins. mdpi.com The allocation of this precursor among these competing pathways is a critical regulatory node.

Other Defense Compound Pathways : In plants like Brassica, the flavonoid pathway operates alongside other prominent defense-related pathways, such as the one for glucosinolates. nih.govresearchgate.net These pathways may compete for common precursors derived from primary metabolism or be co-regulated in response to specific threats like herbivory or pathogen attack. The regulatory networks must balance the metabolic investment in different classes of defense compounds.

This intricate web of interactions allows the plant to mount a sophisticated and adaptable chemical defense, with the production of compounds like this compound being finely tuned within the broader context of the plant's metabolic and signaling landscape. nih.gov

Molecular Mechanisms of Brassicoside Bioactivity in Biological Systems in Silico and in Vitro Research

Ligand-Target Interactions: Advanced Computational Modeling Approaches

Computational modeling serves as a powerful tool to predict and analyze the interaction between a ligand, such as brassicoside, and its protein targets. By simulating these interactions, researchers can identify key binding sites, understand the forces driving the complex formation, and predict the stability of the ligand-protein complex, thereby elucidating the compound's mechanism of action at a molecular level.

Molecular Docking Simulations with Identified Protein Targets (e.g., Lactoperoxidase, Bacterial Lipases)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net Studies have employed this method to investigate the interaction of this compound with various enzyme targets.

In a study targeting hyperthyroidism, this compound was docked against the lactoperoxidase (LPO) enzyme, a key player in thyroid hormone synthesis. researchgate.netnih.gov The simulation predicted a strong binding affinity, with a docking score of -10.00 kcal/mol, which was significantly better than the standard drug methimazole (B1676384) (-4.10 kcal/mol). nih.govresearchgate.net The docking analysis revealed that this compound fits into the binding pocket of LPO, forming interactions with several key amino acid residues, including GLN-423, PHE-11, PRO-424, LEU-421, PRO-236, and GLU-118. nih.gov

Similarly, the inhibitory potential of this compound against bacterial enzymes has been explored. In research focused on Acinetobacter baumannii, a bacterium that uses lipases to damage host tissues, this compound was identified as a potential inhibitor. nih.govresearchgate.net Molecular docking simulations showed that this compound exhibits a strong binding affinity for the active site of A. baumannii lipase (B570770) (PDB ID: 5L2F), with a predicted free binding energy that was higher than the reference inhibitor, orlistat. nih.gov These interactions are believed to underlie the lipolytic inhibitory effects of phytochemicals from Brassica vegetables. nih.govresearchgate.net

Table 1: Molecular Docking Scores of this compound with Protein Targets

| Compound | Protein Target | Target PDB ID | Predicted Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) | Source |

|---|---|---|---|---|---|

| This compound | Lactoperoxidase (LPO) | 5FF1 | -10.00 | -4.10 (Methimazole) | nih.govresearchgate.net |

| This compound | Acinetobacter baumannii Lipase | 5L2F | High Affinity (>-50.13) | -50.13 (Orlistat) | nih.gov |

Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide insights into the dynamic behavior of the complex, confirming whether the ligand remains stably bound within the active site. mdpi.com

For the this compound-lactoperoxidase complex, MD simulations confirmed the stability of the interaction. researchgate.netnih.govuwu.ac.lk The analysis showed that the complex remained stable throughout the simulation period, suggesting that this compound forms a durable interaction with the enzyme. nih.gov A key factor contributing to this stability is the formation of numerous hydrogen bonds; the this compound-LPO complex was observed to maintain more than 10 hydrogen bonds, which are crucial for facilitating stable molecular interactions. nih.gov The root-mean-square deviation (RMSD) of the complex, a measure of structural change, remained within an acceptable range, further indicating a stable binding pose. nih.gov

Binding Affinity Prediction and Energetic Landscape Analysis of this compound-Target Interactions

To further quantify the binding strength, post-simulation analyses such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method are used. This approach calculates the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com

The MM-PBSA analysis for the this compound-lactoperoxidase complex revealed significant binding free energy contributions from specific amino acid residues. nih.gov Residues such as GLN-423, PHE-11, PRO-424, and LEU-421 were identified as major contributors to the total binding energy, reinforcing the docking predictions. nih.gov This energetic analysis confirms that the interaction is not only stable but also energetically favorable, providing a robust model for how this compound modulates the function of lactoperoxidase.

In Vitro Experimental Validation of Enzyme Modulation

While computational models are highly informative, in vitro experimental assays are essential to validate the predicted biological activity. databiotech.co.ilbioduro.com These assays use purified enzymes and substrates in a controlled setting to measure the direct effect of a compound on enzyme activity. patsnap.com

Biochemical Characterization of this compound's Modulatory Effects on Enzyme Activity (e.g., Inhibition of Lipases)

Biochemical assays have been used to validate the predicted inhibitory effects of Brassica compounds on lipase activity. Bacterial lipases are significant virulence factors, and their inhibition is a promising therapeutic strategy. nih.gov In a study investigating extracts from various Brassica vegetables, which are known sources of this compound, a significant inhibition of A. baumannii lipolytic activity was observed. researchgate.net

Among the tested vegetables, Curly Kale (CK) extract demonstrated the highest level of lipase inhibition at 26%. nih.govresearchgate.net Untargeted metabolomics analysis of the bioactive extracts identified this compound as one of the key phytochemicals potentially responsible for this activity. nih.gov While an IC₅₀ value for purified this compound is not yet reported, the demonstrable activity of the this compound-containing extract provides crucial in vitro evidence supporting the computational predictions. The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% and is a standard measure of inhibitory potency. semanticscholar.orgmdpi.com

Table 2: In Vitro Lipase Inhibition by Brassica Extract

| Source of Extract | Target Enzyme | Inhibition Percentage | Key Identified Phytochemical | Source |

|---|---|---|---|---|

| Curly Kale (Brassica oleracea var. sabellica) | Acinetobacter baumannii Lipase | 26% | This compound | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-activity relationship (SAR) analysis investigates how a molecule's chemical structure influences its biological activity. nih.govashp.org By comparing the activity of structurally similar compounds (analogs), researchers can identify the specific chemical moieties, or functional groups, that are essential for the observed effect. nih.govresearchgate.net

While dedicated SAR studies on a wide range of this compound analogs are limited, insights can be inferred from the molecular modeling data. The computational studies on this compound's interaction with lactoperoxidase and bacterial lipase highlight the critical role of its specific structural features.

Any modification to these key groups would likely alter the bioactivity. For example, removing the hydroxyl groups would diminish the capacity for hydrogen bonding, likely leading to a significant decrease in binding affinity and inhibitory potency. Similarly, altering the side chain could affect hydrophobic interactions within the active site. These inferences, drawn from docking and dynamics data, form a preliminary SAR model that can guide the future design of more potent analogs. ashp.org

Derivatization Strategies and Computational SAR Modeling

Scientific literature available through comprehensive searches does not currently provide specific examples of derivatization strategies or computational Structure-Activity Relationship (SAR) modeling for the compound this compound. While SAR and derivatization are common in drug discovery to optimize lead compounds, specific studies detailing these approaches for this compound are not documented in the reviewed sources.

Mechanisms of Interaction with Microbial Components and Systems (e.g., Antibacterial Activity)

In silico research has begun to illuminate the potential antibacterial mechanisms of this compound by examining its interactions with specific bacterial proteins. These computational studies offer insights into how this compound may exert its bioactivity at a molecular level.

One notable study investigated the interaction of this compound with a lipase from the bacterium Acinetobacter baumannii. nih.govnih.govresearchgate.net This bacterium is a significant cause of nosocomial infections, and its lipases are considered virulence factors that help it damage host tissues. nih.govresearchgate.net Using molecular docking simulations, a computational method that predicts the preferred orientation and binding affinity of one molecule to another, researchers identified this compound as a potential inhibitor of this bacterial enzyme. nih.gov

The table below summarizes the key findings from the in silico analysis of this compound's interaction with the bacterial lipase.

| Target Organism | Target Component | Compound | Method | Key Interaction Finding | Reference |

| Acinetobacter baumannii | Lipase (PDB ID: 5L2F) | This compound | Molecular Docking | Binds to lipase active site via hydrogen bonds | nih.gov, researchgate.net |

Genetic and Transcriptional Regulation of Brassicoside Production

Identification and Cloning of Genes Encoding Brassicoside Biosynthetic Enzymes

The biosynthesis of brassinosteroids is a complex process involving a series of oxidation and reduction reactions catalyzed by various enzymes, primarily from the cytochrome P450 (P450) monooxygenase and reductase families. frontiersin.orgnih.gov Although genes specifically for this compound synthesis have not been definitively isolated and cloned, the pathway likely shares many enzymatic steps with other C28 brassinosteroids.

The general brassinosteroid biosynthetic pathway originates from the sterol campesterol (B1663852). nih.gov Key enzyme families and their corresponding genes that are likely involved in the initial stages of this compound synthesis include:

Cytochrome P450s: Several P450 enzymes are critical for the hydroxylation and oxidation steps in the BR pathway. frontiersin.org Genes such as DWF4, CPD, BR6ox1, and BR6ox2 encode for key hydroxylases and oxidases. nih.gov For instance, DWF4 encodes a C-22 hydroxylase, a rate-limiting step in the pathway. nih.gov The CYP90 family, including CYP90B1 (DWF4), CYP90C1, and CYP90D1, are also central to the series of hydroxylation events. frontiersin.org It is highly probable that specific members of these P450 families are responsible for the unique structural modifications that define this compound.

Reductases: The DET2 gene encodes a steroid 5α-reductase, which is essential for an early step in the pathway, converting campesterol to campestanol. frontiersin.orgnih.gov

The identification of the precise genes for this compound biosynthesis would require detailed metabolic profiling and genetic analysis of plants that accumulate this specific compound, such as certain Brassica species. ub.edu The process of identifying and cloning these genes would typically involve:

Mutant Screening: Identifying plant mutants with altered this compound levels.

Gene Mapping and Cloning: Using genetic mapping techniques to locate the mutated gene responsible for the phenotype.

Functional Characterization: Expressing the cloned gene in a heterologous system (e.g., yeast or E. coli) to confirm its enzymatic activity and role in this compound synthesis.

Below is an interactive table summarizing the key enzyme families and associated genes likely involved in this compound biosynthesis, based on known brassinosteroid pathways.

| Enzyme Family | Gene Examples | Function in Brassinosteroid Biosynthesis |

| Cytochrome P450 | DWF4 (CYP90B1) | C-22 hydroxylation |

| Cytochrome P450 | CPD (CYP90A1) | C-23 hydroxylation |

| Cytochrome P450 | BR6ox1, BR6ox2 (CYP85A1, CYP85A2) | C-6 oxidation |

| Cytochrome P450 | CYP90C1, CYP90D1 | Various hydroxylation steps |

| Steroid Reductase | DET2 | 5α-reduction |

Transcriptional Control Mechanisms of this compound Pathway Genes

The production of this compound is tightly regulated at the transcriptional level, ensuring that its synthesis is coordinated with developmental and environmental signals. This control is primarily exerted through the action of transcription factors that bind to specific DNA sequences in the promoters of the biosynthetic genes.

The promoters of brassinosteroid biosynthetic genes contain various cis-regulatory elements, which are short DNA sequences that act as binding sites for transcription factors. While direct promoter analysis of this compound-specific genes is limited, studies on the promoters of well-characterized brassinosteroid genes have revealed common motifs.

For example, the promoters of many plant secondary metabolite genes, including those in the brassinosteroid pathway, often contain light-responsive elements, hormone-responsive elements (such as those for auxins, gibberellins, and abscisic acid), and stress-responsive elements. This indicates that the biosynthesis of brassinosteroids is integrated with various signaling pathways in the plant.

Several transcription factors have been identified as key regulators of the brassinosteroid pathway. It is highly likely that these same transcription factors, or closely related family members, also control the expression of genes involved in this compound biosynthesis.

Key transcription factors include:

BZR1 (Brassinazole-Resistant 1) and BES1 (BRI1-EMS-Suppressor 1): These are the master transcription factors in the brassinosteroid signaling pathway. When brassinosteroids bind to their cell surface receptor, BZR1 and BES1 are dephosphorylated and activated. They can then enter the nucleus and bind to the promoters of brassinosteroid-responsive genes, either activating or repressing their transcription. They often bind to a specific DNA sequence known as the Brassinosteroid-Responsive Element (BRRE).

MYB Transcription Factors: The MYB family of transcription factors is known to regulate various aspects of plant secondary metabolism. Specific MYB factors may be involved in the fine-tuning of this compound biosynthesis in response to particular developmental or environmental cues.

bHLH (basic Helix-Loop-Helix) Transcription Factors: These transcription factors often work in concert with MYB proteins to regulate metabolic pathways. It is plausible that specific bHLH factors are involved in the transcriptional control of this compound synthesis.

The interplay between these transcription factors allows for precise control over the levels of brassinosteroids, including this compound, in different tissues and at different developmental stages.

Genetic Engineering Strategies for Modulating this compound Levels in Host Plants

The ability to manipulate the levels of this compound and other brassinosteroids in plants holds significant potential for improving agricultural traits such as plant growth, biomass, and stress tolerance. nih.gov Genetic engineering offers a powerful tool to achieve this. mdpi.com

Several strategies can be employed to modulate this compound levels:

Gene Knockout or Knockdown: To reduce this compound levels, techniques like CRISPR/Cas9-mediated gene knockout or RNA interference (RNAi) can be used to silence the expression of essential biosynthetic genes. nih.gov This can be useful for studying the specific functions of this compound or for applications where reduced brassinosteroid levels are desirable.

Metabolic Engineering of Transcription Factors: Overexpressing or modifying the key transcription factors that regulate the this compound pathway, such as BZR1 or BES1, can lead to a coordinated up- or down-regulation of multiple genes in the pathway. This approach can be more effective than manipulating a single biosynthetic gene.

Synthetic Biology Approaches: As our understanding of the this compound biosynthetic pathway grows, it may be possible to use synthetic biology to design novel regulatory circuits that allow for precise spatial and temporal control over its production. ub.edu This could involve the use of synthetic promoters and transcription factors to control the expression of the biosynthetic genes in a highly specific manner.

Below is an interactive table summarizing genetic engineering strategies for modulating this compound levels.

| Strategy | Approach | Potential Outcome |

| Overexpression | Increase the expression of a key biosynthetic gene (e.g., DWF4, BR6ox2). | Increased this compound production, potentially leading to enhanced growth. |

| Gene Knockout/Knockdown | Use CRISPR/Cas9 or RNAi to silence a biosynthetic gene. | Decreased or eliminated this compound production, useful for functional studies. |

| Transcription Factor Engineering | Modify the expression or activity of key regulators (e.g., BZR1). | Coordinated regulation of the entire this compound pathway. |

| Synthetic Biology | Design and introduce novel genetic circuits to control biosynthesis. | Precise spatiotemporal control over this compound production. |

Advanced Analytical Methodologies for Brassicoside Research

Chromatographic Techniques for Separation, Purification, and Isolation

Chromatography is fundamental to isolating Brassicoside from its natural sources, allowing for both its quantification and the procurement of pure material for further analysis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the quantitative assessment and the purification of this compound. For quantitative analysis, reversed-phase HPLC (RP-HPLC) is commonly utilized, offering excellent separation of flavonoid glycosides from other plant metabolites. uliege.be The method's precision relies on the careful optimization of parameters such as the stationary phase, mobile phase composition, and detector wavelength. mdpi.com A C18 column is a typical choice for the stationary phase due to its effective separation of moderately polar compounds like flavonoid glycosides. uliege.be Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for quantification based on the compound's specific absorbance characteristics. uliege.be

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to isolate larger quantities of a target compound. nih.govscielo.br The goal is to obtain milligrams or even grams of pure this compound, which is essential for comprehensive structural elucidation by techniques like NMR or for biological activity studies. nih.govturkjps.org This process involves using larger columns and higher flow rates to handle increased sample loads, with the primary objective being the purity and yield of the isolated compound. scielo.br The collected fractions containing the purified this compound can then be concentrated, often by lyophilization, to yield the pure compound. nih.gov

| Parameter | Typical Specification for Quantitative Analysis | Typical Specification for Preparative Analysis |

|---|---|---|

| Instrument | Analytical HPLC System with DAD/UV Detector | Preparative HPLC System with Fraction Collector scielo.br |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) uliege.be | Reversed-Phase C18 (larger dimensions, e.g., >20 mm ID) olemiss.edu |

| Mobile Phase | Gradient of Acetonitrile and acidified Water (e.g., with formic or phosphoric acid) researchgate.net | Volatile mobile phases (e.g., Acetonitrile/Water) to facilitate solvent removal turkjps.org |

| Detection | UV/DAD at specific wavelengths (e.g., 280 nm, 360 nm) uliege.be | UV Detector to monitor elution, triggering fraction collection |

| Goal | Accurate measurement of concentration in a sample | Isolation and purification of the compound scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the high-throughput analysis of metabolites in biological samples. researchgate.net However, this compound, like other glycosides, is a polar and non-volatile molecule, making it unsuitable for direct GC-MS analysis. nih.gov Therefore, a critical prerequisite is chemical derivatization to increase its volatility. nih.gov

The most common derivatization methods for sugars and glycosides involve silylation or acetylation. nih.gov A two-step process is often employed: first, methoximation of the aldehyde and ketone groups to prevent the formation of multiple sugar isomers, followed by silylation (e.g., using MSTFA) to convert polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers. Once derivatized, the molecule can be volatilized in the GC inlet, separated from other derivatized metabolites on the GC column, and subsequently identified by the mass spectrometer based on its unique mass spectrum and retention time. researchgate.net While not typically used for initial isolation, GC-MS is invaluable in metabolomics studies to assess the relative abundance of this compound within the broader metabolic profile of an organism.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Hydrolysis (Optional) | Acid hydrolysis (e.g., with trifluoroacetic acid) to cleave glycosidic bonds and analyze constituent monosaccharides. | To determine the sugar composition of the glycoside. |

| 2. Methoxyimation | Reaction with methoxyamine hydrochloride in a solvent like pyridine. | To stabilize carbonyl groups and prevent multiple derivative peaks from ring-chain tautomerism. |

| 3. Silylation | Reaction with a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). | To replace active hydrogens on hydroxyl groups with nonpolar TMS groups, increasing volatility. |

| 4. Analysis | Injection of the derivatized sample into the GC-MS system. researchgate.net | To achieve chromatographic separation and mass spectrometric identification. |

High-Resolution Mass Spectrometry-Based Identification and Structural Characterization

High-resolution mass spectrometry (HRMS) is pivotal for the identification of this compound, providing highly accurate mass measurements that are crucial for determining its elemental composition.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a premier platform for untargeted metabolomics, enabling the comprehensive profiling of all detectable metabolites in a sample. This technique combines the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass analyzer. In the analysis of plant extracts, LC separates this compound from a multitude of other compounds. The QTOF analyzer then measures the mass-to-charge ratio (m/z) of the intact molecular ion with exceptional accuracy (typically within 5 ppm), allowing for the confident calculation of its elemental formula (C₃₄H₄₂O₂₂ for this compound). This untargeted approach is powerful for discovering and tentatively identifying compounds in complex mixtures without needing a pre-existing list of targets.

Tandem mass spectrometry (MS/MS) is a technique used to gain structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. In the context of this compound, the molecular ion identified by the first mass spectrometer (MS1) is selected and subjected to fragmentation, often via collision-induced dissociation (CID). The resulting fragments are then analyzed by a second mass spectrometer (MS2).

The fragmentation pattern provides a structural fingerprint of the molecule. For a flavonoid triglycoside like this compound, characteristic fragmentation includes the sequential loss of the sugar units. The initial fragmentation would likely show the loss of the terminal glucose from the sophorose unit at the C-3 position, followed by the loss of the second glucose, and finally the loss of the glucose at the C-7 position, leaving the isorhamnetin (B1672294) aglycone. This stepwise fragmentation helps to elucidate the sequence and location of the sugar moieties.

Differentiating isomers by mass spectrometry is a significant challenge because isomers have the same molecular weight. However, MS/MS can often distinguish between them. Positional isomers, where a functional group or glycosidic linkage is at a different position, may produce different fragment ions or the same fragments at significantly different relative intensities. Techniques such as higher-energy collisional dissociation (HCD) can generate more informative fragments, creating unique fingerprints that help differentiate isomers even if they are not separated chromatographically. While stereoisomers (like enantiomers) are generally indistinguishable by MS alone, they can sometimes be differentiated after separation on a chiral chromatography column prior to MS analysis.

| Precursor Ion [M-H]⁻ | Fragment Ion | Neutral Loss | Inferred Structural Information |

|---|---|---|---|

| m/z 801.21 | m/z 639.16 | 162 Da (Glucose) | Loss of one hexose (B10828440) unit (likely from C-7 or terminal C-3 sugar). |

| m/z 639.16 | m/z 477.10 | 162 Da (Glucose) | Loss of a second hexose unit. |

| m/z 477.10 | m/z 315.05 | 162 Da (Glucose) | Loss of the third hexose unit, yielding the isorhamnetin aglycone. |

| m/z 315.05 | m/z 300.03 | 15 Da (CH₃) | Loss of a methyl group from the isorhamnetin aglycone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry can provide a molecular formula and significant structural clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of a novel or complex compound like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, are the starting point. ¹H-NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C-NMR reveals the number and types of carbon atoms in the molecule (e.g., C, CH, CH₂, CH₃).

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within each sugar ring and on the flavonoid core.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for glycosides. It shows correlations between protons and carbons that are two or three bonds away. This is essential for determining the linkage points between the sugar units (e.g., the 1→2 linkage in the sophorose moiety) and for establishing where the sugar chains are attached to the isorhamnetin aglycone (at the C-3 and C-7 positions).

By combining the data from these NMR experiments, researchers can piece together the entire molecular structure of this compound, confirming the identity of the aglycone as isorhamnetin and the sugars as three glucose units, and definitively establishing their connectivity as a sophoroside at position 3 and a glucoside at position 7.

| NMR Experiment | Information Obtained for this compound |

|---|---|

| ¹H-NMR | Identifies aromatic protons of the isorhamnetin core, anomeric protons of the three glucose units, and the methoxy (B1213986) group protons. |

| ¹³C-NMR | Identifies all 34 carbon atoms, including carbonyl (C-4), oxygenated aromatic carbons, and carbons of the sugar moieties. |

| COSY | Establishes proton-proton couplings within each of the three glucose rings and within the A and B rings of the flavonoid. |

| HSQC | Assigns specific ¹H signals to their directly attached ¹³C signals. |

| HMBC | Confirms connectivity between sugar units (e.g., H-1'' of one glucose to C-2''' of another) and between sugars and the aglycone (e.g., anomeric proton of a sugar to C-3 or C-7 of isorhamnetin). |

Development and Validation of Novel Detection and Quantification Assays

The accurate detection and quantification of this compound and related brassinosteroids in complex biological matrices present significant analytical challenges. These challenges stem from the typically low endogenous concentrations of these compounds in plant tissues and the intricate nature of the plant matrix itself, which can interfere with analysis. frontiersin.orgresearchgate.net To overcome these obstacles, researchers have focused on developing highly sensitive, specific, and reliable analytical assays. The cornerstone of modern this compound research lies in the coupling of advanced separation techniques with highly sensitive detection methods, followed by rigorous validation to ensure the data's accuracy and reproducibility. nih.govmedwinpublishers.com

The development of a new quantitative assay is a meticulous process that begins with optimizing sample preparation to isolate and concentrate the target analyte from the sample matrix. frontiersin.orgnih.gov This is often followed by chromatographic separation, most commonly using Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC), which offers superior resolution and speed compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govmeasurlabs.com For detection, tandem mass spectrometry (MS/MS) is the method of choice due to its exceptional sensitivity and selectivity, allowing for precise identification and quantification even at trace levels. frontiersin.orgnih.govnih.gov

Method validation is a critical step to ensure that the developed assay is fit for its intended purpose. medwinpublishers.comglobalresearchonline.net This process involves a series of experiments designed to verify the performance characteristics of the method, adhering to internationally recognized guidelines. mdpi.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com

Specificity and Selectivity Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the context of LC-MS/MS, selectivity is achieved by a combination of the chromatographic retention time and the specific mass-to-charge (m/z) transitions monitored for the analyte. frontiersin.orgresearchgate.net For instance, a method developed for brassinosteroids uses an online valve-switching system coupled with UHPLC-ESI-MS/MS to enhance selectivity by minimizing matrix effects. frontiersin.org

Linearity and Range Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range. welch-us.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gsconlinepress.com A calibration curve is typically generated by analyzing a series of standards of known concentrations. The correlation coefficient (r) or coefficient of determination (r²) is calculated to assess the fit of the data to the linear model, with a value greater than 0.999 often being required. welch-us.comgsconlinepress.combiomedgrid.com

Table 1: Examples of Linearity and Sensitivity Data for Brassinosteroid Analysis Methods

| Compound/Method | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Brigatinib (RP-HPLC) | 1.25 - 20 | 0.999 | 0.332 | 1.00 | gsconlinepress.com |

| Sibutramine (GC-MS) | N/A | >0.99 | 0.181 | 0.5488 | mdpi.com |

| Camostat Mesilate (RP-HPLC) | 0.2045 - 4.478 | >0.9995 | N/A | 0.20 | biomedgrid.com |

| Rivaroxaban (SPE-LC-MS) | N/A | N/A | N/A | 0.0035 | nih.gov |

| Brassinosteroids (UHPLC-ESI-MS/MS) | N/A | N/A | 0.0003 - 0.0025 | 0.001 - 0.0083 | frontiersin.org |

Note: This table includes data from various analytical methods for different compounds to illustrate typical performance characteristics. N/A indicates data not available in the cited source.

Accuracy Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. nih.gov It is often evaluated using recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the assay is calculated. gsconlinepress.com The acceptance criteria for accuracy typically fall within a range of 85-115% of the nominal value, particularly for complex biological samples. nih.gov

Precision Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govgsconlinepress.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses the precision over a short period on the same day. nih.gov

Inter-day precision (Intermediate precision): Assesses the precision over different days, and potentially with different analysts or equipment. nih.gov For bioanalytical methods, a %RSD of less than 15% is generally considered acceptable. nih.gov

Table 2: Representative Accuracy and Precision Data from a Validated SPE-LC-MS Method

| Parameter | Acceptance Criteria | Result | Reference |

| Intra-day Precision (%RSD) | < 15% | < 13% | nih.gov |

| Inter-day Precision (%RSD) | < 15% | < 12% | nih.gov |

| Accuracy (% Recovery) | 85% - 115% | 88.7% - 106% | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.combiomedgrid.com These values are crucial for determining the sensitivity of an assay, especially for trace analysis of compounds like this compound. frontiersin.org The LOQ is typically the lowest concentration on the calibration curve. welch-us.com

The development and validation of these advanced analytical assays are fundamental to advancing this compound research. By establishing reliable and highly sensitive quantification methods, researchers can accurately determine the concentration of this compound in various plant tissues, study its biosynthesis and metabolism, and elucidate its physiological roles with greater confidence. frontiersin.org

Ecological and Physiological Roles of Brassicoside in Plants

Contribution to Plant Growth, Development, and Morphogenesis

Direct experimental evidence detailing the specific contributions of brassicoside to plant growth, development, and morphogenesis is not yet available in extensive scientific literature. However, based on the well-documented roles of the broader class of flavonoids, it is plausible that this compound is involved in these fundamental processes. Flavonoids, as a group, are known to influence plant development in various ways. mdpi.commdpi.comnih.govresearchgate.netnih.govnih.gov They are recognized as regulators of auxin transport, a critical phytohormone that governs many aspects of plant growth, including root development and the formation of meristems. frontiersin.orgnih.govnih.gov

Flavonoids can modulate the activity of proteins that transport auxin, thereby influencing auxin gradients within plant tissues and affecting cell division and differentiation. frontiersin.org Furthermore, some flavonoids contribute to the structural integrity of plant tissues. mdpi.com Given that isorhamnetin (B1672294) glycosides have been noted to be present in specific plant organs like flowers, it suggests a potential specialized role in reproductive development. biorxiv.org

Table 1: Potential Roles of Flavonoid Glycosides (Context for this compound) in Plant Growth and Development

| Physiological Process | General Role of Flavonoid Glycosides | Potential Implication for this compound |

| Auxin Transport Regulation | Modulate the activity of auxin transport proteins, influencing root architecture and meristem function. frontiersin.orgnih.govnih.gov | May contribute to the regulation of growth and developmental patterns in plants where it is present. |

| Cell Division and Differentiation | Influence cell cycle and differentiation by affecting phytohormone signaling. frontiersin.orgoup.com | Could play a role in the morphogenesis of specific tissues and organs. |

| Reproductive Development | Some flavonoids are essential for pollen fertility and germination. mdpi.comfrontiersin.org | Its presence in floral tissues of some species suggests a possible role in reproduction. biorxiv.org |

| Structural Integrity | Contribute to the composition and rigidity of cell walls. mdpi.com | May enhance the structural strength of plant tissues. |

Participation in Plant Defense Mechanisms Against Biotic Stressors (e.g., Pathogens, Herbivores)

While direct studies on this compound as a defense compound are scarce, the extensive research on flavonoids provides a strong basis for its likely involvement in protecting plants from biotic threats such as pathogens and herbivores. Flavonoids are a key component of the plant's chemical defense arsenal (B13267). frontiersin.orgresearchgate.netnih.govnih.gov

Upon pathogen attack, plants often accumulate flavonoids at the site of infection. mdpi.comnih.gov These compounds can act as antimicrobial agents, inhibiting the growth of fungi and bacteria. nih.gov They can also be precursors to phytoalexins, which are low-molecular-weight antimicrobial compounds synthesized by plants in response to infection. mdpi.comnih.gov Flavonoids may also enhance plant defense by strengthening cell walls, making them more resistant to pathogen entry. nih.gov

Against herbivores, flavonoids can act as feeding deterrents or toxins. mdpi.comnih.govnih.gov They can alter the taste of plant tissues, making them less palatable to insects and other herbivores. mdpi.com At higher concentrations, some flavonoids can be toxic or reduce the digestibility of plant matter. mdpi.com

Table 2: Documented Defensive Roles of Flavonoids Against Biotic Stressors

| Biotic Stressor | Defensive Action of Flavonoids | Potential Role of this compound |

| Pathogens (Fungi, Bacteria) | Act as antimicrobial compounds, inhibiting pathogen growth. nih.gov | Could possess antimicrobial properties, contributing to disease resistance. |

| Serve as precursors for phytoalexin synthesis. mdpi.comnih.gov | May be involved in the induced chemical defense response to infection. | |

| Reinforce cell walls, creating a physical barrier. nih.gov | Could contribute to the structural defense of plant tissues. | |

| Herbivores (Insects, etc.) | Function as feeding deterrents due to taste. mdpi.com | May reduce herbivory by making the plant less attractive to feeders. |

| Can be toxic or reduce nutrient absorption in herbivores. mdpi.com | Could have a direct negative impact on the fitness of herbivores. |

Modulation of Plant Responses to Abiotic Environmental Stressors (e.g., Salinity, Drought, Light Intensity)

There is a substantial body of evidence indicating that flavonoids, as a class, are crucial for helping plants cope with a wide range of abiotic stressors. It is therefore highly probable that this compound contributes to these tolerance mechanisms. Plants often increase the production and accumulation of flavonoids in response to stresses such as high salinity, drought, and intense light. mdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.govfrontiersin.org

One of the primary ways flavonoids mitigate abiotic stress is through their antioxidant properties. frontiersin.orgmdpi.comnih.govnih.gov Abiotic stresses lead to the overproduction of reactive oxygen species (ROS) in plant cells, which can cause significant damage to cellular components. Flavonoids can scavenge these ROS, thereby reducing oxidative stress. frontiersin.orgmdpi.comnih.gov The glycosylation of flavonoids, as is the case with this compound, can modify their antioxidant potential and their localization within the cell, potentially enhancing their protective capabilities. frontiersin.orgfrontiersin.org

Flavonoids also protect plants from the damaging effects of ultraviolet (UV) radiation by acting as a natural sunscreen, absorbing harmful UV-B rays before they can damage sensitive cellular machinery like DNA and the photosynthetic apparatus. mdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.net

Table 3: Flavonoid-Mediated Responses to Abiotic Stress

| Abiotic Stressor | Role of Flavonoids | Potential Contribution of this compound |

| Drought | Accumulate to help maintain cellular water balance and reduce oxidative damage. mdpi.comnih.govresearchgate.net | May enhance drought tolerance through its antioxidant properties. |

| Salinity | Increased synthesis helps in mitigating oxidative stress caused by high salt concentrations. mdpi.comnih.govfrontiersin.org | Could be part of the plant's chemical response to salt stress. |

| High Light Intensity/UV Radiation | Act as UV screens, absorbing harmful radiation and preventing cellular damage. mdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.net | Likely contributes to photoprotection, especially from UV-B radiation. |

| Oxidative Stress | Scavenge reactive oxygen species (ROS), protecting cells from oxidative damage. frontiersin.orgmdpi.comnih.gov | Its flavonoid structure suggests a role in maintaining redox balance. |

Involvement in Allelopathic Interactions and Plant-Plant Chemical Communication

One of the more specific roles that has been suggested for this compound is its involvement in allelopathy, the chemical inhibition of one plant by another. Flavonoids are frequently implicated as allelochemicals that are released into the environment to influence the growth of neighboring plants. mdpi.comnih.govoup.comresearchgate.net

Research has identified isoflavonoids in the root exudates of Desmodium uncinatum that inhibit the germination and growth of the parasitic weed Striga. oup.com While this compound is a flavonol glycoside, not an isoflavonoid, this highlights the role of flavonoid-type compounds in such interactions. Both aglycone and glycosylated forms of flavonoids are found in root exudates and can impact competing plants. mdpi.comnih.govresearchgate.net The mechanism of action for allelopathic flavonoids is thought to involve the disruption of key physiological processes in the target plant, such as ATP production and auxin transport, leading to altered root growth. mdpi.com The identification of this compound in root exudates of some species points to its potential direct role in mediating plant-plant interactions. cabidigitallibrary.org

Contribution to Plant Metabolic Homeostasis and Redox Regulation

The process of glycosylation is known to be a key mechanism for regulating the activity, solubility, and transport of flavonoids. frontiersin.orgfrontiersin.org This suggests that the glycoside nature of this compound is important for its function in redox regulation. The balance between glycosylated and non-glycosylated flavonoids can be rapidly adjusted by the plant in response to environmental cues, allowing for fine-tuning of the cellular redox environment. frontiersin.org This regulatory capacity is crucial for adapting to changing conditions and maintaining metabolic equilibrium. frontiersin.orgmdpi.com

Biotechnological Strategies for Brassicoside Production and Derivatization

De Novo Biosynthesis of Brassicoside in Engineered Heterologous Systems

De novo biosynthesis, or the production of a compound from simple starting materials like glucose, in engineered host organisms is a cornerstone of modern biotechnology. For this compound, this involves transferring the entire multi-enzyme biosynthetic pathway from plants into a microbial or other heterologous host. pakbs.org The biosynthesis of the brassinosteroid backbone is a complex process that starts from the sterol precursor campesterol (B1663852) and involves a network of reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes. nih.govnih.gov The final step is the attachment of a sugar moiety, a reaction performed by a glycosyltransferase (GT).

Achieving de novo synthesis requires the successful expression and function of numerous plant enzymes in a foreign host, which can be challenging due to factors like proper protein folding, cofactor availability, and the toxicity of intermediates. Similar efforts in producing other complex glycosides, such as steviol (B1681142) glycosides, have demonstrated the feasibility of this approach by systematically engineering host metabolism to support the heterologous pathway. mdpi.com

Microbial hosts such as the bacterium Escherichia coli and the baker's yeast Saccharomyces cerevisiae are the workhorses of industrial biotechnology due to their rapid growth, well-understood genetics, and established large-scale fermentation processes. hswt.de Engineering these microbes for this compound production would involve introducing the genetic blueprints for the entire biosynthetic pathway.

The strategy typically involves:

Pathway Elucidation : The genes encoding all necessary enzymes from the plant source must be identified. For this compound, this includes the enzymes for converting campesterol to its final brassinosteroid form (e.g., castasterone) and the specific glycosyltransferase that attaches the sugar. nih.govbioone.org

Gene Transfer and Expression : The identified plant genes are synthesized, often with their codons optimized for the microbial host, and assembled into expression vectors. These vectors are then introduced into the host to produce the required enzymes.

Metabolic Engineering of the Host : The host's native metabolism is often modified to increase the supply of precursors and energy. For this compound, this could involve engineering the host's sterol biosynthesis pathway to produce more campesterol, the starting point for the brassinosteroid pathway. frontiersin.org

Fermentation Optimization : The cultivation conditions (e.g., temperature, pH, nutrient feed) are optimized to maximize the yield of the final product. lallemandbrewing.comunimib.it

For example, engineered Saccharomyces cerevisiae has been successfully used to produce lactic acid by introducing a lactate (B86563) dehydrogenase gene, diverting metabolism from ethanol (B145695) to the desired product. lallemandbrewing.comnih.gov This demonstrates the power of redirecting microbial metabolism towards a target compound, a principle directly applicable to this compound synthesis.

Table 1: Comparison of Microbial Fermentation Platforms

| Feature | Escherichia coli | Saccharomyces cerevisiae (Yeast) |

| Growth Rate | Very Fast | Fast |

| Genetic Tools | Extensive and well-established | Extensive and well-established |

| Post-Translational Modifications | Limited; lacks machinery for complex proteins like P450s. | Eukaryotic system; better suited for expressing complex plant enzymes (e.g., P450s). |

| Endogenous Precursors | Lacks native sterol pathways for campesterol. | Has a native sterol pathway (ergosterol) that can be engineered. |

| Fermentation Scale-up | Highly established | Highly established |

Cell-free biocatalysis, also known as cell-free protein synthesis (CFPS), offers a powerful alternative to whole-cell fermentation. biorxiv.org In these systems, the cellular machinery (enzymes, ribosomes, etc.) is extracted from the host organism and used for production in a test tube environment. oup.comnih.gov This approach decouples production from cell growth and viability, offering several advantages:

Overcoming Toxicity : The production of compounds that are toxic to living cells is possible.

Direct Pathway Control : The concentration of each enzyme, substrate, and cofactor can be precisely controlled and optimized. researchgate.net

Rapid Prototyping : New pathways and enzyme combinations can be tested much more quickly than by engineering live organisms. oup.com

A cell-free system for this compound would involve combining a crude cell lysate (e.g., from E. coli or tobacco BY-2 cells) with the DNA or mRNA encoding the biosynthetic enzymes, along with precursor molecules (like campesterol) and an energy source. frontiersin.org Researchers have successfully used a tobacco BY-2 cell-free system to produce various plant secondary metabolites, including betanin, achieving yields significantly higher than in engineered yeast cells. nih.govfrontiersin.org This demonstrates the high potential of cell-free systems for producing complex plant-derived molecules like this compound.

Biotransformation and Enzymatic Modification of this compound Precursors to Yield Specific Analogs

Biotransformation uses biological systems, such as whole microbial cells or purified enzymes, to perform specific chemical modifications on a supplied substrate. taylorfrancis.com This is a highly effective strategy for producing specific analogs of a target molecule or for performing difficult chemical steps with high selectivity. frontiersin.org

For this compound, biotransformation could be used to:

Produce this compound from Precursors : A late-stage brassinosteroid intermediate, such as castasterone, could be supplied to a culture of microbes engineered to express only the final glycosyltransferase enzyme. This would convert the precursor into this compound.

Create Novel Analogs : By using different glycosyltransferases or enzymes that perform other modifications (e.g., hydroxylation, acylation), a wide variety of this compound analogs with potentially new functions could be created. The enzymes responsible for post-polymerization modification of exopolysaccharides in bacteria showcase the diversity of modifications possible. frontiersin.org

Modify the Aglycone : The brassinosteroid backbone itself has numerous hydroxyl groups. Enzymes like hydrolases, lipases, or proteases could be used to attach different functional groups to these positions, altering the molecule's properties. researchgate.netnih.gov The enzymatic modification of other steroids is a well-established field, providing a strong precedent for this approach. taylorfrancis.com

This strategy circumvents the need to establish a complex de novo pathway in a single host, focusing instead on a single or a few high-efficiency conversion steps.

Metabolic Engineering Approaches for Enhancing this compound Yields in Plant Cell Cultures or Whole Plants

Instead of moving the biosynthetic pathway to a microbe, metabolic engineering can be applied directly to the native plant or plant cell cultures to boost the production of this compound. This involves modifying the plant's own genetic and regulatory networks.

Key strategies include:

Blocking Competing Pathways : The precursors for brassinosteroid synthesis, such as campesterol, are also used in other metabolic pathways. By down-regulating the genes for enzymes in these competing pathways, more precursors can be funneled towards this compound production.

Enhancing Precursor Supply : Increasing the expression of genes early in the sterol biosynthesis pathway can lead to a larger pool of campesterol, the direct precursor to C28-brassinosteroids. frontiersin.org

Transcription Factor Engineering : The expression of biosynthetic genes is often controlled by specific regulatory proteins called transcription factors. Engineering these factors to be more active can switch on the entire pathway more strongly.

Research on Brassica species has focused on improving traits like oil yield and stress tolerance through genetic approaches, which provides a framework for targeting secondary metabolite pathways like the one for this compound. pakbs.orgnih.govyork.ac.uk

Table 2: Research Findings on Enhancing Yield in Brassica Species

| Research Focus | Finding | Potential Application for this compound | Reference |

| Salinity Tolerance | Genetic variability in Brassica napus can be used to develop high-yielding types for salt-affected lands. | Engineering stress-tolerant plants may allow them to allocate more resources to growth and secondary metabolite production. | pakbs.org |

| Phytoextraction | The use of plant growth-promoting rhizobacteria (PGPR) and soil amendments can increase the biomass and metabolic activity of Brassica species. | Optimizing cultivation conditions and using biological enhancers could increase overall this compound yield per plant. | mdpi.com |

| Genetic Improvement | Global yield of Brassica napus has increased dramatically due to breeding programs and understanding the underlying genetics of yield. | Identifying the genetic loci associated with high brassinosteroid content could accelerate breeding for high-brassicoside varieties. | nih.gov |

| Pangenome Analysis | A complete set of genes for the Brassica pangenome has been defined, providing a tool to accelerate the exchange of beneficial genes between species. | This genomic resource can be used to identify novel enzymes or regulatory genes in different Brassica species to enhance the this compound pathway. | york.ac.uk |

Future Research Directions and Emerging Paradigms in Brassicoside Studies

Systems Biology Approaches: Integration of Multi-Omics Data for Comprehensive Understanding

The future of Brassicoside research lies in a holistic, systems-level understanding of its biosynthesis, regulation, and function. Systems biology, an integrative discipline that connects molecular components to physiological functions, offers a powerful framework for this endeavor. researchgate.net By integrating multi-omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—researchers can move beyond studying individual genes and metabolites to understanding the complex interplay of biological networks. frontiersin.orgfrontiersin.orgresearchgate.net This approach is particularly crucial for dissecting the intricate pathways of secondary metabolites like this compound, which are often influenced by a multitude of genetic and environmental factors. frontiersin.orgresearchgate.net

The integration of transcriptomics and metabolomics, for instance, can establish direct correlations between gene expression patterns and the accumulation of specific this compound-related compounds. nih.gov This can help identify novel genes and regulatory elements involved in the biosynthetic pathway. nih.gov Furthermore, proteomics data can provide insights into the abundance and post-translational modifications of enzymes directly responsible for this compound synthesis. When combined, these "omics" layers can create a comprehensive map of the molecular machinery underlying this compound production. frontiersin.orgfrontiersin.org

Several computational tools and methodologies are being developed to facilitate this multi-omics integration. frontiersin.orgresearchgate.net These range from statistical correlation analyses to the construction of complex mathematical models that can simulate and predict metabolic fluxes. researchgate.neticgeb.org Such models can help identify key regulatory hubs and potential targets for metabolic engineering to enhance this compound production. icgeb.org The application of these systems biology approaches promises to unravel the complex regulatory networks governing this compound metabolism, paving the way for a more complete understanding of its role in plant biology and its potential applications. frontiersin.orgmdpi.com

Table 1: Levels of Multi-Omics Integration (MOI) in Plant Systems Biology frontiersin.orgresearchgate.net

| Level | Integration Approach | Description | Application in this compound Research |

| Level 1 | Element-Based Integration | Involves direct correlation analysis between different omics datasets (e.g., transcript-metabolite correlations). | Identifying candidate genes associated with variations in this compound levels across different tissues or developmental stages. |

| Level 2 | Pathway-Based Integration | Maps omics data onto known biochemical pathways to visualize and analyze the regulation of the entire pathway. | Understanding how different steps in the this compound biosynthetic pathway are coordinately regulated at the transcript, protein, and metabolite levels. |

| Level 3 | Mathematical-Based Integration | Utilizes mathematical models (e.g., flux balance analysis) to simulate and predict the behavior of the metabolic network. | Predicting the effects of genetic modifications or environmental perturbations on this compound production and identifying optimal strategies for metabolic engineering. |

Advanced Computational Modeling for Predictive Biology and Rational Design of this compound Derivatives

Computational modeling is poised to revolutionize the study of this compound, enabling predictive insights into its biological functions and facilitating the rational design of novel derivatives with enhanced properties. By creating detailed mathematical models of cellular processes, researchers can simulate the dynamics of this compound biosynthesis and its interaction with other cellular components. nih.gov These models can incorporate various experimental data to predict how changes in gene expression or environmental conditions will affect this compound accumulation. nih.govrsc.org

One of the key applications of computational modeling is in the prediction of biological activity. Quantitative structure-activity relationship (QSAR) models, for example, can be developed to correlate the chemical structure of this compound and its derivatives with their biological effects. mdpi.com This allows for the in silico screening of large virtual libraries of compounds to identify those with the most promising therapeutic or agricultural potential. mdpi.com Molecular docking simulations can further refine these predictions by modeling the interaction of this compound derivatives with specific protein targets, providing insights into their mechanism of action. mdpi.com

High-Throughput Screening Platforms for Discovering Novel Biological Activities

The discovery of novel biological activities of this compound and its derivatives will be significantly accelerated by the development and application of high-throughput screening (HTS) platforms. These platforms allow for the rapid testing of thousands of compounds against a wide array of biological targets, enabling the identification of new therapeutic and agricultural applications. nih.govnih.gov

HTS can be employed to screen for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.comcsic.es For example, cell-based assays can be used to assess the cytotoxicity of this compound derivatives against different cancer cell lines, while enzyme-based assays can measure their ability to inhibit key inflammatory enzymes. mdpi.commdpi.com The use of automated liquid handling and detection systems allows for these assays to be performed on a massive scale, generating large datasets that can be analyzed to identify promising lead compounds.

In addition to traditional HTS methods, emerging technologies such as microfluidics and droplet-based screening offer even higher throughput and lower reagent consumption. These "lab-on-a-chip" technologies can be used to perform single-cell analyses, providing unprecedented insights into the cellular responses to this compound treatment. The integration of HTS with other technologies, such as mass spectrometry and high-content imaging, will further enhance the power of these screening platforms, enabling a more comprehensive characterization of the biological activities of this compound and its derivatives.

Table 2: Examples of Biological Activities of Brassica Compounds Investigated via Screening

| Biological Activity | Description | Reference |

| Antioxidant | The ability to neutralize harmful free radicals, which can cause cellular damage. | mdpi.comfrontiersin.org |

| Anti-inflammatory | The capacity to reduce inflammation, a key process in many chronic diseases. | nih.govmdpi.com |

| Antimicrobial | The ability to inhibit the growth of or kill microorganisms such as bacteria and fungi. | mdpi.comfrontiersin.org |

| Anticancer | The potential to prevent or treat cancer by, for example, inducing apoptosis in cancer cells. | nih.govmdpi.com |

Exploration of Genetic Diversity within Brassica and Related Genera for Pathway Discovery